3,3'-Diethylbenzidine Dihydrochloride

Descripción general

Descripción

. It is a crystalline solid with a molecular weight of 313.27 g/mol. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,3'-Diethylbenzidine Dihydrochloride typically involves the condensation reaction of 3,3'-diethylbenzidine with hydrochloric acid. The reaction is carried out under controlled conditions, including specific temperature and pressure settings, to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors where the compound is synthesized through similar condensation reactions. The process is optimized for high yield and purity, often involving purification steps to remove any impurities.

Análisis De Reacciones Químicas

Reactivity Profile of Benzidine Congeners

Benzidine derivatives, including their dihydrochloride salts, exhibit characteristic reactivity due to their aromatic amine structure and acidic salt form:

-

Acid-Base Neutralization :

These compounds react as weak acids (pH < 7 in solution) to neutralize bases, generating heat (though less exothermic than inorganic acids) .

Example: -

Redox Reactions :

While not strong oxidizing/reducing agents, they may participate in azo-reduction processes. For example, azo dyes derived from benzidine congeners are metabolically reduced to free amines by intestinal bacteria or hepatic enzymes . -

Catalytic Activity :

These compounds can act as catalysts in organic reactions, particularly in polymerization or condensation processes .

Hydrogenation and Transposition

A patented method for synthesizing 3,3'-dimethoxybenzidine dihydrochloride involves:

-

Catalytic Hydrogenation :

-

Acid Transposition :

-

Hydrochloride Formation :

Metabolic Activation

Benzidine congeners undergo enzymatic and bacterial reduction to form carcinogenic metabolites:

-

Azo-Reduction :

Observed in rodents and dogs, this process releases free amines like 3,3'-dimethoxybenzidine, which are absorbed and metabolized .

Thermal and Oxidative Stability

-

Thermal Decomposition : Releases toxic gases (HCl, NOₓ) above 300°C .

-

Oxidative Sensitivity : Reacts with peroxides or chlorates, posing fire/explosion risks .

Biological and Environmental Reactions

-

Carcinogenicity :

Both compounds are metabolically activated to DNA-reactive intermediates, forming adducts that induce tumors in multiple organs (liver, Zymbal gland, intestine) . -

Environmental Fate :

High water solubility facilitates aquatic mobility, but rapid microbial degradation limits persistence .

Comparative Reaction Data

Key Research Findings

-

NTP Carcinogenicity Studies :

-

Mechanistic Insights :

Aplicaciones Científicas De Investigación

Chemical Intermediate in Dye Production

3,3'-Diethylbenzidine dihydrochloride is primarily utilized as an intermediate in the synthesis of dyes and pigments. It plays a crucial role in the production of azo dyes, which are widely used in textiles, plastics, and other materials. The compound undergoes azo coupling reactions to form various colorants that are essential in the dyeing industry.

Numerous studies have been conducted to assess the toxicity and carcinogenic potential of this compound. Research indicates that exposure to this compound can lead to significant health risks, including carcinogenic effects.

Carcinogenicity

The National Toxicology Program (NTP) has conducted extensive studies on DEB, revealing that it is reasonably anticipated to be a human carcinogen based on animal studies. For instance, chronic exposure studies in rats showed increased incidences of tumors in multiple organs such as the liver, skin, and intestines after administration of DEB through drinking water at varying concentrations .

- Case Study Findings:

- In a two-year study involving F344/N rats, DEB was administered at concentrations ranging from 0 to 150 ppm. The results indicated significant increases in neoplasia among treated groups compared to controls .

- Histopathological examinations revealed lesions in various organs including the liver and kidneys at high doses .

Genotoxicity

Research has demonstrated that DEB exhibits genotoxic properties. Studies have shown that it can cause DNA fragmentation and chromosomal abnormalities in cultured cells exposed to subtoxic doses . This genotoxic potential raises concerns regarding its safety in industrial applications and necessitates stringent handling protocols.

Regulatory Status and Safety Considerations

Due to its carcinogenic potential, regulatory agencies such as the Environmental Protection Agency (EPA) have classified this compound under strict guidelines for chemical handling and exposure limits . Safety data sheets recommend protective measures for workers handling this compound to minimize exposure risks.

Mecanismo De Acción

3,3'-Diethylbenzidine Dihydrochloride is compared with other similar compounds, such as 3,3'-Dichlorobenzidine. While both compounds share structural similarities, this compound is unique in its applications and chemical behavior. It is less toxic and more stable, making it a preferred choice in various applications.

Comparación Con Compuestos Similares

3,3'-Dichlorobenzidine

4,4'-Diaminodiphenylmethane

4,4'-Diaminodiphenyl ether

Actividad Biológica

3,3'-Diethylbenzidine dihydrochloride (DEBD) is a compound that has garnered attention due to its potential biological activities, particularly in toxicology and carcinogenicity studies. This article provides a comprehensive overview of the biological activity of DEBD, including its effects on various biological systems, relevant case studies, and research findings.

This compound is primarily used as an intermediate in the production of dyes. Its structure allows for interactions with biological macromolecules, which can lead to significant toxicological effects. The compound is categorized under aromatic amines, known for their carcinogenic potential.

Carcinogenicity

Numerous studies have established the carcinogenic potential of DEBD. For instance, the National Toxicology Program (NTP) conducted studies on F344/N rats that demonstrated clear evidence of carcinogenic activity. The findings indicated the development of benign and malignant neoplasms in various tissues, including:

- Skin

- Zymbal's gland

- Preputial gland

- Liver

- Oral cavity

- Small and large intestine

- Lung

- Brain

The incidence rates of tumors were significantly higher in male rats compared to females, suggesting a gender-specific sensitivity to the compound .

Dose-Response Relationships

The studies revealed a dose-dependent relationship with respect to tumor induction. For example, male rats exposed to high doses exhibited tumor incidences ranging from 70% to 80% in skin tissues. The survival rates also decreased significantly with increasing doses, indicating that higher exposure levels correlate with increased mortality due to tumor-related complications .

Hormonal Disruption

Research has shown that exposure to DEBD can disrupt thyroid hormone levels. Significant decreases in serum triiodothyronine (T3) and thyroxine (T4) concentrations were observed in both male and female rats exposed to the compound. This hormonal disruption may contribute to the overall toxicity profile and increased cancer risk associated with DEBD .

Hematological Changes

Hematological assessments indicated alterations in leukocyte and erythrocyte counts among treated rats. Specifically, decreases in neutrophil counts were noted, which could signify an impaired immune response .

Case Studies

Several case studies have highlighted the implications of DEBD exposure in occupational settings. Workers involved in dye manufacturing have reported increased incidences of bladder cancer, further supporting the carcinogenic classification of this compound. These findings emphasize the need for stringent safety measures when handling DEBD .

Summary of Research Findings

Propiedades

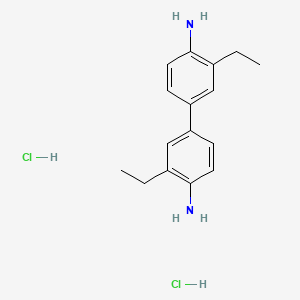

IUPAC Name |

4-(4-amino-3-ethylphenyl)-2-ethylaniline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2.2ClH/c1-3-11-9-13(5-7-15(11)17)14-6-8-16(18)12(4-2)10-14;;/h5-10H,3-4,17-18H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQPPOEIMMLEMPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)CC)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10596969 | |

| Record name | 3,3'-Diethyl[1,1'-biphenyl]-4,4'-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76787-89-8 | |

| Record name | 3,3'-Diethyl[1,1'-biphenyl]-4,4'-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1,1'-Biphenyl]-4,4'-diamine, 3,3'-diethyl-, hydrochloride (1:?) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.